Welcome to the BenchChem Online Store!
molecular formula C13H13OP B8624043 (2-Methoxyphenyl)(phenyl)phosphane CAS No. 92025-78-0

(2-Methoxyphenyl)(phenyl)phosphane

Cat. No. B8624043
M. Wt: 216.21 g/mol
InChI Key: SUUQYVCQNGGMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08404915B2

Procedure details

To a well stirred suspension of lithiumaluminium hydride (266.0 mg, 7.0 mmol) in 50 mL of ether was added dropwise a solution of 2-methoxyphenyl-phenylchlorophosphine (3.20 g, 12.8 mmol) in 10 mL ether. Reaction was heated under reflux for 12 hrs and then allowed to cool to room temperature (ca. 20° C.). The excess of hydride was destroyed by the careful addition (dropwise) of 30 mL of water. Organic phase was separated and the aqueous phase was extracted with ether (2×60 mL). The organic layers were combined, dried over MgSO4 and concentrated to give 2.2 g (82%) of 2-methoxyphenyl-phenylphosphine.
Quantity
266 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
2-methoxyphenyl-phenylchlorophosphine
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[P:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)Cl>CCOCC>[CH3:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[PH:15][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
266 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
2-methoxyphenyl-phenylchlorophosphine
Quantity
3.2 g
Type
reactant
Smiles
COC1=C(C=CC=C1)P(Cl)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
To a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hrs
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The excess of hydride was destroyed by the careful addition (dropwise) of 30 mL of water
CUSTOM
Type
CUSTOM
Details
Organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether (2×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)PC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.